molecular formula C25H20N2O4 B3505290 4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No.: B3505290
M. Wt: 412.4 g/mol
InChI Key: BHFDYQGZZCNQOH-UHFFFAOYSA-N
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Description

4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a complex organic compound that combines a benzoylbenzyl group with a quinoxalinyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. One common route starts with the preparation of the quinoxaline derivative:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Hydroxylation: The quinoxaline derivative is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

    Esterification: The hydroxylated quinoxaline is esterified with 3-bromopropanoic acid in the presence of a base like triethylamine to form the propanoate ester.

    Benzoylation: Finally, the benzoylbenzyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the quinoxaline ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl groups in the benzoylbenzyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia or amines for amide formation, alcohols for transesterification.

Major Products

    Oxidation: Quinoxaline quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amides, transesterified products.

Scientific Research Applications

Chemistry

In chemistry, 4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The quinoxaline moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects. The benzoylbenzyl group may enhance these activities or impart new properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its structural rigidity and functional groups.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoxaline ring can intercalate with DNA, potentially inhibiting replication or transcription processes. The benzoylbenzyl group may facilitate cell membrane penetration, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their broad spectrum of biological activities.

    Benzoylbenzyl esters: Used in various synthetic applications due to their reactivity.

Uniqueness

4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the combination of the quinoxaline and benzoylbenzyl moieties, which may confer a distinct set of chemical and biological properties not found in simpler analogs. This dual functionality can be exploited in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-23(15-14-22-25(30)27-21-9-5-4-8-20(21)26-22)31-16-17-10-12-19(13-11-17)24(29)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFDYQGZZCNQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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